![molecular formula C17H20ClF2N5OS B2524960 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217178-85-2](/img/structure/B2524960.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetically derived small molecule characterized by a benzothiazole core substituted with 4,6-difluoro groups. This heterocyclic scaffold is linked via a carboxamide bridge to a 1,5-dimethylpyrazole moiety and a 2-(dimethylamino)ethyl side chain. The hydrochloride salt formulation enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, the benzothiazole ring is synthesized through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out to introduce fluorine atoms at specific positions on the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the benzothiazole derivative.
Functional Group Modifications: Various functional groups, such as dimethylamino and carboxamide, are introduced through substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three structurally related molecules identified in the evidence (Table 1). Key distinctions include variations in heterocyclic cores, substituents, and salt forms, which influence physicochemical properties and putative biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Heterocyclic Core Modifications: The target compound’s difluoro-benzothiazole core likely enhances metabolic stability compared to the methoxy-benzothiazole in 1052530-89-8, as fluorine substituents reduce oxidative degradation .
Aminoalkyl Side Chains: Replacing dimethylaminoethyl (target) with diethylaminoethyl (1321775-07-8) increases lipophilicity, which may enhance membrane permeability but reduce renal clearance .
Functional Group Variations :
- The 2,5-dioxopyrrolidinyl group in 1321775-07-8 introduces hydrogen-bonding capacity, contrasting with the target’s pyrazole ring, which may prioritize hydrophobic interactions .
Hypothetical Pharmacological Implications
- Fluorine Substituents : The 4,6-difluoro groups on the benzothiazole likely improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .
- Pyrazole vs. Urea Moieties : Unlike urea-containing analogs (e.g., 877640-43-2), the target’s pyrazole may reduce off-target interactions due to its compact, planar structure .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C12H15F2N3S with a molecular weight of approximately 271.33 g/mol. The structural features contribute to its interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays have been conducted using various cancer cell lines:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 (Lung) | 6.26 | 2D Culture |
HCC827 (Lung) | 6.48 | 2D Culture |
NCI-H358 (Lung) | 20.46 | 3D Culture |
The compound exhibited significantly lower IC50 values in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating higher efficacy in simpler culture conditions . This suggests that the compound may effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
These results indicate that the compound could serve as a potential antibacterial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes such as dihydroorotase and DNA gyrase, essential for bacterial growth and replication.
- DNA Interaction : It exhibits a binding affinity to DNA, particularly in the minor groove, which may disrupt normal cellular processes and lead to apoptosis in tumor cells .
- Cell Cycle Arrest : Flow cytometry studies indicate that the compound induces cell cycle arrest in cancer cells, particularly at the G0/G1 phase, further contributing to its antitumor effects .
Case Studies
A notable case study involved the application of this compound in a preclinical model of lung cancer. Treatment with varying doses demonstrated a dose-dependent reduction in tumor size, correlating with the observed IC50 values from in vitro studies. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5OS.ClH/c1-10-7-13(21-23(10)4)16(25)24(6-5-22(2)3)17-20-15-12(19)8-11(18)9-14(15)26-17;/h7-9H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHZZILDCUZOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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